REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[C:6]([NH:13][CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)[CH:5]=1>CO.C1COCC1.[Ni]>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH:13][CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)[CH:5]=1 |f:1.2|
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Name
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4-Nitro-3-(2-pyrrolidin-1-yl-ethylamino)-benzoic acid methyl ester
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Quantity
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1.3 g
|
Type
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reactant
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Smiles
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COC(C1=CC(=C(C=C1)[N+](=O)[O-])NCCN1CCCC1)=O
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Name
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MeOH THF
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Quantity
|
40 mL
|
Type
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solvent
|
Smiles
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CO.C1CCOC1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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catalyst
|
Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst was filtered off
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Type
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WASH
|
Details
|
washed with MeOH
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)N)NCCN1CCCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |